![molecular formula C15H10N4O2S B2840989 N-(4-(4-cyanophenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 955672-92-1](/img/structure/B2840989.png)
N-(4-(4-cyanophenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide, commonly known as CTI-01, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTI-01 is a thiazole-based compound that has been synthesized using a multi-step process.
Scientific Research Applications
Antibacterial and Antifungal Properties
N - (aroyl/acyl)- N ′-substituted- (aryl/alkyl)-thiourea derivatives, including our compound of interest, have demonstrated antibacterial and antifungal activities . These properties make them potential candidates for developing novel antimicrobial agents.
Ligands for Heavy Metal Extraction
Some thiourea derivatives, including those with aroyl substituents, can act as ligands for extracting and separating heavy metal ions such as Fe and Zn . Their selectivity and affinity for specific metal ions make them valuable in environmental control and analytical applications.
Chemosensors for Anions
Aroylthiourea derivatives have been employed as chemosensors for anions like F^−, CN^−, and OAc^− . Their ability to selectively recognize and bind to specific anions contributes to their utility in environmental monitoring and detection.
Ion-Selective Electrodes
Aroylthiourea derivatives, when appropriately modified, can serve as ion-selective electrodes . These electrodes find applications in fields such as electrochemistry, environmental monitoring, and analytical chemistry.
Synthesis of Heterocyclic Scaffolds
Arylthiourea derivatives have been used in the synthesis of biologically important heterocyclic scaffolds, such as thiohydantoins . These scaffolds play a crucial role in drug discovery and development.
Photophysical Properties and Sensing
While not directly mentioned in the literature for this specific compound, it’s worth noting that related porphyrin derivatives exhibit outstanding photophysical properties. Porphyrins have been explored for sensing, catalysis, adsorption, and photocatalysis . Although this connection requires further investigation, it highlights the potential for our compound to contribute to sensing applications.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets leading to a variety of effects based on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability could potentially be influenced by the solvent environment .
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c1-9-6-12(19-21-9)14(20)18-15-17-13(8-22-15)11-4-2-10(7-16)3-5-11/h2-6,8H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOTVQINEDZQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-cyanophenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide |
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